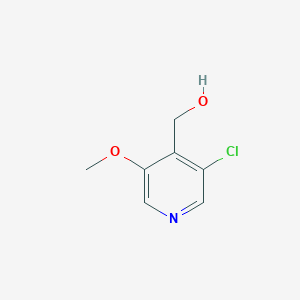
7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoroaniline and 1,2-dibromoethane.
Cyclization Reaction: The key step involves the cyclization of 2-chloro-6-fluoroaniline with 1,2-dibromoethane in the presence of a base such as potassium carbonate. This reaction forms the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further explored for their biological activities and industrial applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of halogen atoms enhances its ability to interact with biological targets, leading to improved efficacy.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. They are explored for their activity against various diseases, including bacterial infections and cancer.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production and application in various formulations.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The halogen atoms in the compound enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-fluoro-1H-1,3-benzimidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromo-1H-1,3-benzimidazole: Lacks the chlorine and fluorine atoms, affecting its chemical properties and applications.
2-Chloro-1H-1,3-benzimidazole:
Uniqueness
7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole is unique due to the presence of three different halogen atoms, which significantly influence its chemical reactivity and biological activity. This combination of halogens makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H3BrClFN2 |
|---|---|
Poids moléculaire |
249.47 g/mol |
Nom IUPAC |
4-bromo-2-chloro-5-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrClFN2/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,(H,11,12) |
Clé InChI |
AZDSYRSUPANGLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC(=N2)Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



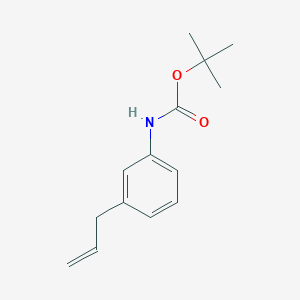


![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
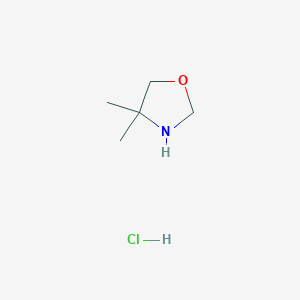
![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
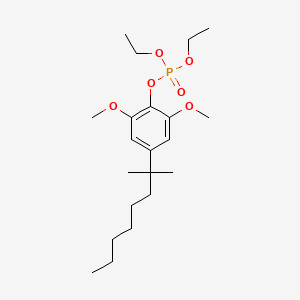


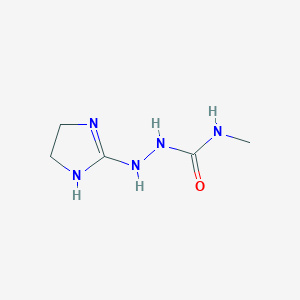
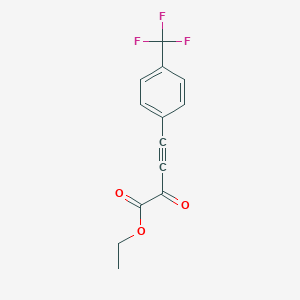
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)
